Ethyl 2-(1-tritylpyrazol-3-YL)acetate
Description
Ethyl 2-(1-tritylpyrazol-3-YL)acetate is a pyrazole-derived ester characterized by a trityl (triphenylmethyl) group at the pyrazole ring’s 1-position and an ethyl acetate moiety at the 3-position.
Properties
Molecular Formula |
C26H24N2O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl 2-(1-tritylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C26H24N2O2/c1-2-30-25(29)20-24-18-19-28(27-24)26(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,2,20H2,1H3 |
InChI Key |
NUJBUFOXPHRFSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-tritylpyrazol-3-yl)acetate typically involves the reaction of trityl chloride with pyrazole derivatives under mild and neutral conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the tritylpyrazole intermediate. This intermediate is then reacted with ethyl bromoacetate to yield the final product. The reaction conditions usually involve moderate temperatures and solvent-free environments to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs, making the process economically viable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-tritylpyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trityl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Ethyl 2-(1-tritylpyrazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of ethyl 2-(1-tritylpyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The trityl group enhances the compound’s stability and facilitates its binding to target proteins or enzymes. This interaction can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
The following analysis compares Ethyl 2-(1-tritylpyrazol-3-YL)acetate with structurally related pyrazole and heterocyclic esters, focusing on substituent effects, synthetic yields, and functional properties.
Structural and Functional Comparisons
Table 1: Key Structural Features and Properties

*Calculated based on formula C₃₂H₂₉N₂O₂.
Key Observations:
Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) increase polarity and may enhance binding affinity in biological systems. The trityl group, being electron-rich, could alter electronic distribution but lacks direct electron-withdrawing capacity.
Crystallographic and Analytical Data
Table 2: Crystallographic and Spectroscopic Comparisons
Key Observations:
- The trityl group’s size may complicate crystallization, contrasting with smaller analogs like , which exhibit well-resolved X-ray structures.
- Mass spectrometry (MS) data for compound (m/z 271.1) highlights the utility of MS in verifying molecular ions for complex derivatives, a technique applicable to the target compound.
Biological Activity
Ethyl 2-(1-tritylpyrazol-3-YL)acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C26H24N2O2
- Molecular Weight : 396.5 g/mol
- IUPAC Name : this compound
- CAS Number : 2445367-75-7
The compound features a trityl group which enhances its stability and reactivity, making it a valuable candidate for various applications in drug development and chemical synthesis .
Synthesis
The synthesis of this compound typically involves the reaction of trityl chloride with pyrazole derivatives under mild conditions, often using triethylamine as a base. The final product is obtained by reacting the tritylpyrazole intermediate with ethyl bromoacetate .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections . The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell proliferation and survival . The trityl group contributes to its ability to interact with cellular targets, enhancing its efficacy against tumor cells.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the trityl group facilitates binding to proteins or enzymes, potentially leading to the modulation of biological processes such as apoptosis and cell cycle regulation .
Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Molecules reported that derivatives of pyrazole compounds, including this compound, showed significant inhibitory effects against pathogenic bacteria .
- Anticancer Studies : Research indicated that this compound could inhibit cancer cell lines by inducing cell cycle arrest and promoting apoptosis. The specific pathways affected include those related to microtubule stabilization .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 2-(1H-indol-3-yl)acetate | Indole derivative | Moderate anticancer activity |
| Ethyl 2-(1H-pyrazol-3-yl)acetate | Pyrazole derivative | Limited antimicrobial activity |
| Ethyl 2-(1-benzylpyrazol-3-yl)acetate | Benzyl substituted | Enhanced stability |
The unique trityl substitution in this compound contributes to its enhanced stability and biological activity compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
